(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that features a unique combination of a thiazole ring fused with a benzimidazole ring
Preparation Methods
The synthesis of 2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it is believed to interfere with cell cycle regulation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole and benzimidazole derivatives, such as:
- 2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- 2-[(E)-1-(5-BROMO-2-CHLOROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11BrN2O2S |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9+ |
InChI Key |
BIGUPBGXFZLYAU-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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